AEG 40730 dihydrochloride

Content Navigation

Product Name

Molecular Formula

Molecular Weight

Synonyms

AEG 40730 dihydrochloride, with the chemical formula CHClNO, is a synthetic compound recognized for its role as an inhibitor of inhibitor of apoptosis proteins (IAPs). Specifically, it binds with high affinity to the BIR3 domain of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), which are crucial regulators of apoptosis and cell survival pathways. The compound is classified under the CAS number 1883545-50-3 and is primarily utilized in research settings to explore apoptosis mechanisms and potential therapeutic applications in cancer treatment .

AEG 40730 dihydrochloride exhibits specific chemical interactions due to its structure. As an IAP antagonist, it disrupts the normal function of apoptosis-regulating proteins. This disruption leads to increased apoptosis in cancer cells, making it a valuable tool in cancer research. The compound's ability to bind to IAPs is characterized by its nanomolar affinity, indicating strong interactions that can effectively inhibit these proteins' functions .

The biological activity of AEG 40730 dihydrochloride is primarily associated with its role in promoting apoptosis. By inhibiting IAPs, this compound enhances the apoptotic response in various cancer cell lines, making it a candidate for further development in cancer therapies. Research has shown that AEG 40730 can significantly reduce the levels of cIAP1, cIAP2, and XIAP proteins, resulting in increased sensitivity of cancer cells to chemotherapeutic agents .

AEG 40730 dihydrochloride has several applications primarily within the field of biomedical research:

- Cancer Research: As an IAP antagonist, it is used to study apoptosis pathways and evaluate potential treatments for various cancers.

- Drug Development: It serves as a lead compound for developing new therapeutic agents targeting IAPs.

- Cell Biology Studies: Researchers utilize this compound to dissect cellular mechanisms underlying survival and death signals in cells .

Studies on AEG 40730 dihydrochloride have focused on its interactions with various proteins involved in apoptotic signaling pathways. Its binding to IAPs alters their function, leading to enhanced apoptosis in tumor cells. Interaction studies often involve:

- Binding Affinity Measurements: Assessing how strongly AEG 40730 binds to different IAPs.

- Functional Assays: Evaluating the impact of this binding on cell survival and death rates.

- Combination Studies: Investigating how AEG 40730 interacts with other chemotherapeutic agents to enhance their efficacy against cancer cells .

Similar Compounds

Several compounds share structural or functional similarities with AEG 40730 dihydrochloride. These include:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| Smac mimetics | Varies | Inhibit IAPs similarly to AEG 40730 |

| BV6 | 1001000-34-7 | Another IAP antagonist with similar effects |

| LCL161 | 1001000-35-8 | Targets IAPs; used in cancer therapy |

These compounds are unique in their specific binding affinities and mechanisms of action but share a common goal of modulating apoptotic pathways for therapeutic benefit .

Structural Characterization

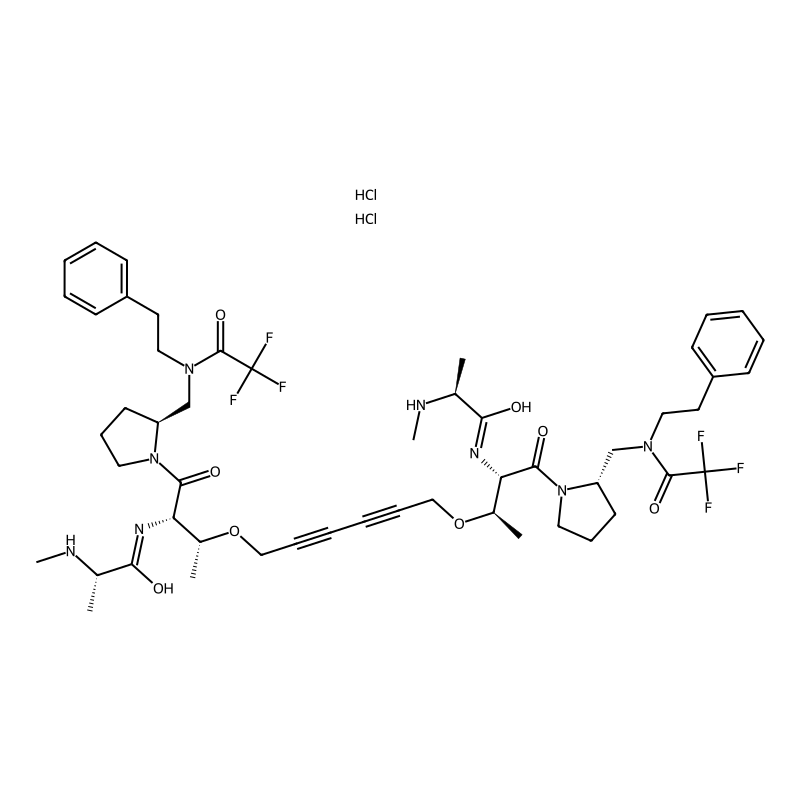

The structural characterization of AEG 40730 dihydrochloride reveals a dimeric architecture consisting of two active pharmaceutical ingredient units linked through a 2,4-hexadiyne-1,6-diol bridge [4]. The International Union of Pure and Applied Chemistry name for this compound is 2,2,2-Trifluoro-N-[[(2S)-1-(N-methyl-L-alanyl-L-threonyl)-2-pyrrolidinyl]methyl]-N-(2-phenylethyl)acetamide, diethyl ether with 2,4-hexadiyne-1,6-diol dihydrochloride [3] [4]. The molecular structure demonstrates stereochemical complexity with multiple chiral centers that contribute to its selective binding properties [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C52H68F6N8O8.2HCl | [1] |

| Molecular Weight | 1120.06 g/mol | [1] |

| Chemical Abstracts Service Number | 1883545-50-3 | [1] |

| PubChem Identifier | 91826085 | [1] |

| Physical Appearance | White solid | [4] |

| Minimum Purity | ≥97% by High Performance Liquid Chromatography | [4] |

BIR3 Domain-Targeting Motif Architecture

The BIR3 domain-targeting motif architecture of AEG 40730 dihydrochloride is engineered to mimic the natural Second Mitochondria-derived Activator of Caspases protein binding sequence [5]. The compound binds with nanomolar affinity to the BIR3 domains of cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein [1] [2]. The binding mechanism involves interaction with the conserved Inhibitor of apoptosis protein Binding Motif groove, which is formed between the beta-3 strand and alpha-3 helix of the BIR3 domain structure [5] [6].

The BIR3 domain exhibits a characteristic fold consisting of three N-terminal alpha-helices, a central three-stranded antiparallel beta-sheet, and two C-terminal alpha-helices [5]. The zinc ion coordination site, essential for structural integrity, is formed by one histidine and three cysteine residues that are completely buried within the protein fold [5]. The compound's architecture allows for effective displacement of natural caspase substrates from the BIR3 binding pocket through competitive inhibition [7] [8].

Structural analysis reveals that the compound maintains critical hydrogen bonding patterns similar to natural tetrapeptide ligands [9]. The trifluoroacetamide groups contribute to the binding affinity through hydrophobic interactions with conserved leucine and tryptophan residues in the binding pocket [5]. The pyrrolidine ring system provides conformational rigidity that enhances the selectivity for BIR3 domains over other protein-protein interaction sites [10].

Dihydrochloride Salt Formation Rationale

The dihydrochloride salt formation of AEG 40730 serves multiple pharmaceutical purposes including enhanced solubility, improved chemical stability, and optimal crystalline form generation [11]. The salt formation process involves the protonation of basic nitrogen atoms within the molecule by hydrochloric acid, resulting in ionic interactions that stabilize the crystalline lattice [11] [12]. This approach is particularly valuable for compounds with low aqueous solubility, as the ionic nature of salts generally improves water solubility compared to the free base form [11].

The selection of hydrochloric acid as the counterion follows established pharmaceutical principles where hydrochloride salts represent the most commonly used salt forms in drug development [11]. The dihydrochloride formation indicates that two equivalents of hydrochloric acid are required to fully protonate the available basic sites in the molecule [12]. This stoichiometry is consistent with the presence of multiple nitrogen-containing heterocycles within the compound structure [1].

The salt formation also contributes to thermal stability enhancement, as ionic interactions within the crystal lattice typically result in higher melting points compared to the corresponding free base [12]. The dihydrochloride salt form demonstrates improved handling characteristics during pharmaceutical processing and storage operations [11]. Additionally, the salt formation facilitates consistent batch-to-batch reproducibility in manufacturing processes due to the well-defined crystalline structure [11].

Thermodynamic Stability Profiles

The thermodynamic stability profiles of AEG 40730 dihydrochloride are characterized by the compound's response to temperature variations and environmental stress conditions [13]. Pharmaceutical dihydrochloride salts typically exhibit enhanced thermal stability compared to their free base counterparts due to the additional ionic interactions within the crystal lattice [12] [14]. The compound demonstrates stability under standard laboratory conditions when stored as a white crystalline solid [4].

Thermal analysis of similar dihydrochloride compounds reveals characteristic endothermic transitions associated with dehydration events and melting processes [14]. The presence of water molecules within the crystal structure, as indicated by the hydrated molecular formula C52H68F6N8O8.2HCl.H2O, suggests that initial thermal events may correspond to water loss before the actual melting transition [14] [15]. This behavior is consistent with other pharmaceutical dihydrochloride salts that form hydrated crystal structures [14].

The trifluoroacetamide functional groups within the molecule contribute to chemical stability through the electron-withdrawing effects of fluorine atoms [16]. Trifluoroacetamide derivatives generally exhibit good thermal stability with melting points in the range of 65-70°C for simple analogs, though the complex molecular architecture of AEG 40730 dihydrochloride likely results in higher thermal transition temperatures [16]. The pyrrolidine ring systems provide additional structural rigidity that enhances overall molecular stability [17] [10].

| Stability Parameter | Specification | Reference |

|---|---|---|

| Storage Temperature | -20°C | [4] |

| Physical Appearance | White solid | [4] |

| Chemical Purity | ≥97% by High Performance Liquid Chromatography | [4] |

| Recommended Solid Storage | Up to 6 months from receipt | [4] |

| Solution Stability | Use within 1 month when stored at -20°C | [4] |

Retrosynthetic Analysis

The retrosynthetic approach to AEG 40730 dihydrochloride reveals a convergent synthetic strategy that emphasizes the assembly of complex molecular fragments through well-established organic transformations. The target molecule can be deconstructed into several key structural components that guide the synthetic planning [4] [5].

The primary retrosynthetic disconnection centers on the central hexadiyne linker unit, which serves as the molecular backbone connecting two identical pyrrolidine-containing pharmacophores. This dimeric architecture is critical for the compound's ability to simultaneously engage both BIR2 and BIR3 domains of inhibitor of apoptosis proteins, thereby achieving enhanced binding affinity compared to monomeric analogs [5] [6].

Strategic bond disconnections identify the formation of amide bonds as key coupling reactions, particularly those connecting the N-methylalanine and threonine residues to the pyrrolidine core structures. The trifluoroacetyl protecting groups emerge as essential synthetic handles that enable selective functionalization while maintaining the integrity of the pyrrolidine nitrogen centers [8].

The hexadiyne linker synthesis represents a critical retrosynthetic consideration, requiring specialized alkyne chemistry methodologies. Literature precedents suggest that Hay coupling procedures using copper catalysis provide efficient access to symmetrical diacetylene structures, which can subsequently be functionalized to incorporate the necessary hydroxyl groups for ester or ether linkage formation [9] [10].

Stereochemical considerations play a pivotal role in the retrosynthetic analysis, particularly regarding the absolute configuration of the pyrrolidine centers and the amino acid residues. The synthesis must ensure retention of stereochemical integrity throughout the multi-step sequence to achieve the desired biological activity profile [4] [11].

Key Synthetic Intermediates

The synthesis of AEG 40730 dihydrochloride relies on several critical synthetic intermediates that serve as building blocks for the final molecular assembly. These intermediates represent key structural motifs that must be prepared with high purity and stereochemical fidelity [4] [5].

Pyrrolidine core intermediates constitute the foundational elements of the synthesis. The preparation of appropriately substituted pyrrolidine derivatives requires careful attention to stereochemical control, particularly when introducing the trifluoroacetyl protecting groups. Literature methods describe the use of trifluoroacetyl chloride in the presence of base to achieve N-acylation of pyrrolidine substrates with high efficiency [12].

Amino acid coupling partners represent another crucial class of intermediates. N-methylalanine and threonine derivatives must be prepared as activated species, typically as acid chlorides or through the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. These activating strategies enable efficient amide bond formation while minimizing racemization [4] [5].

Hexadiyne linker intermediates require specialized synthetic protocols due to the inherent reactivity of the alkyne functionalities. The preparation of 2,4-hexadiyne-1,6-diol derivatives serves as a key intermediate, providing reactive hydroxyl groups for subsequent functionalization. Literature reports describe the synthesis of such compounds through copper-mediated coupling of terminal alkynes followed by reduction protocols [9] [13].

Phenylethyl substituents contribute to the lipophilic character of the molecule and must be introduced through appropriate alkylation or acylation strategies. The preparation of phenylethylamine derivatives or their corresponding acid derivatives provides access to these structural elements through standard organic transformations [4] [5].

Protected intermediates play essential roles throughout the synthetic sequence. The use of trifluoroacetyl groups as nitrogen protecting groups provides both synthetic utility and contributes to the final molecular structure. These protecting groups demonstrate excellent stability under basic conditions while remaining removable under acidic or nucleophilic conditions when required [8] [14].

Purification and Quality Control Protocols

The purification and quality control of AEG 40730 dihydrochloride requires sophisticated analytical methodologies to ensure product identity, purity, and batch-to-batch consistency. These protocols are essential for maintaining the therapeutic potential and research utility of the compound [15] [16] [17].

High Performance Liquid Chromatography serves as the primary purification technique for AEG 40730 dihydrochloride. Reversed-phase chromatography using C18 stationary phases provides optimal separation conditions for compounds of this molecular complexity. The use of gradient elution with water-acetonitrile mobile phases containing trifluoroacetic acid modifiers enables efficient resolution of the target compound from synthetic impurities and byproducts [18] [19] [20].

Mass spectrometry protocols provide definitive molecular weight confirmation and structural verification. Electrospray ionization mass spectrometry represents the method of choice for compounds of this molecular weight range, enabling detection of both molecular ion peaks and characteristic fragmentation patterns. The molecular weight of 1120.06 g/mol for the dihydrochloride salt provides a distinctive mass spectral signature for identity confirmation [16] [21] [17].

Nuclear Magnetic Resonance spectroscopy delivers comprehensive structural elucidation capabilities. The complex molecular architecture of AEG 40730 dihydrochloride generates characteristic NMR signatures that enable verification of structural integrity. Both proton and carbon-13 NMR experiments provide complementary information regarding the connectivity and stereochemical features of the molecule [15].

Elemental analysis protocols offer quantitative assessment of molecular composition. The theoretical elemental composition for AEG 40730 dihydrochloride (Carbon: 55.76%, Hydrogen: 6.30%, Chlorine: 6.33%, Fluorine: 10.18%, Nitrogen: 10.00%, Oxygen: 11.43%) provides precise benchmarks for quality assessment. Analytical results within acceptable tolerances confirm batch purity and composition [22].

Purity specifications typically require ≥97% chemical purity as determined by High Performance Liquid Chromatography analysis. This stringent purity requirement ensures consistent biological activity and minimizes potential interference from synthetic impurities. Batch-to-batch consistency monitoring involves statistical analysis of purity data across multiple production runs [23].

Quality control testing protocols encompass multiple analytical parameters including appearance assessment, solubility verification, and stability evaluation. The compound should appear as a white solid with documented solubility characteristics in both aqueous and organic solvent systems. Stability testing under accelerated conditions provides data regarding shelf-life and storage requirements [3] [23].

Analytical method validation ensures the reliability and accuracy of all quality control procedures. Validation parameters include specificity, linearity, accuracy, precision, detection limits, and quantitation limits. These validation studies provide statistical confidence in the analytical methods used for batch release and ongoing quality monitoring [16] [21] [24].

Documentation and traceability systems maintain comprehensive records of all synthetic procedures, purification steps, and analytical results. These systems enable full batch genealogy tracking and support regulatory compliance requirements for research-grade chemical substances [24] [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C52H68F6N8O8·2HCl | [26] [1] [2] |

| Molecular Weight (g/mol) | 1120.06 | [26] [1] [2] |

| CAS Number | 1883545-50-3 | [1] [2] [3] |

| Appearance | White solid | [26] |

| Solubility in Water | Soluble up to 100 mM | [26] |

| Solubility in DMSO | Soluble up to 100 mM | [26] [3] |

| Storage Temperature | -20°C | [3] [23] |

| Purity Specification | ≥97% (HPLC) | [23] |

| Target Protein | Binding Affinity (Ki, nM) | Biological Effect | Reference |

|---|---|---|---|

| XIAP BIR3 domain | Nanomolar range | Caspase-9 activation | [2] [3] [23] |

| cIAP1 BIR3 domain | Nanomolar range | Protein degradation | [2] [3] [23] |

| cIAP2 BIR3 domain | Nanomolar range | Protein degradation | [2] [3] [23] |

| ML-IAP | High affinity | Selective binding |

| Intermediate/Building Block | Chemical Function | Synthetic Role | Reference |

|---|---|---|---|

| Pyrrolidine core | Central heterocyclic framework | Core structure assembly | [4] [5] |

| Trifluoroacetyl group | Electron-withdrawing group | N-protection and activation | [8] [12] |

| Phenylethyl substituent | Hydrophobic aromatic moiety | Lipophilic side chain | [4] [5] |

| Hexadiyne linker | Dimeric connector | Molecular dimerization | [5] [9] [10] |

| N-methylalanine residue | Amino acid component | Peptide chain building | [4] [5] |

| Method/Parameter | Application/Value | Quality Control Role | Reference |

|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Primary purification technique | Compound isolation and purification | [15] [18] [19] |

| Reversed-Phase Chromatography | Separation based on polarity | Impurity removal and separation | [18] [19] [20] |

| Mass Spectrometry (MS) | Molecular weight confirmation | Identity confirmation | [16] [21] [17] |

| Nuclear Magnetic Resonance (NMR) | Structural verification | Structure elucidation | [15] |

| Elemental Analysis | Composition analysis | Composition verification | [22] |